1-ethyl-N-(4-methylpyrimidin-2-yl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-Ethyl-N-(4-methylpyrimidin-2-yl)-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a pyrazole ring and a pyrimidine moiety, makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-ethyl-N-(4-methylpyrimidin-2-yl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound.
Chemical Reactions Analysis
1-Ethyl-N-(4-methylpyrimidin-2-yl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
1-Ethyl-N-(4-methylpyrimidin-2-yl)-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-methylpyrimidin-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, thereby disrupting the synthesis of folic acid in microorganisms, leading to their death.
Comparison with Similar Compounds
1-Ethyl-N-(4-methylpyrimidin-2-yl)-1H-pyrazole-4-sulfonamide can be compared with other sulfonamides, such as:
Sulfamethoxazole: Known for its use in combination with trimethoprim as an antibiotic.
Sulfadiazine: Used in the treatment of toxoplasmosis.
Sulfisoxazole: Employed in the treatment of urinary tract infections.
The uniqueness of this compound lies in its specific structural features, such as the presence of both a pyrazole ring and a pyrimidine moiety, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
1-ethyl-N-(4-methylpyrimidin-2-yl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c1-3-15-7-9(6-12-15)18(16,17)14-10-11-5-4-8(2)13-10/h4-7H,3H2,1-2H3,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZIKLLYVKVDOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=NC=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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